3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-chloro-2,2-dimethylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2S/c1-5(2,3-6)4-10(7,8)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRQLKSYBAJLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,2-dimethylpropane-1-sulfonyl chloride typically involves the chlorination of 2,2-dimethylpropane-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also incorporates purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Organic Synthesis
3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride serves as a sulfonylating agent in organic synthesis. It is particularly useful for introducing sulfonyl groups into organic molecules. The compound can react with various nucleophiles to form sulfonamides and other derivatives.
Key Reactions:
- Sulfonamide Formation: The compound reacts with amines to yield sulfonamides, which are important intermediates in pharmaceutical chemistry.
- Synthesis of Sulfonylureas: It has been employed in the preparation of sulfonylurea herbicides, which are widely used in agriculture for weed control.
Table 1: Key Reactions Involving this compound
| Reaction Type | Example Compound | Product | Yield (%) |
|---|---|---|---|
| Sulfonamide Formation | Aniline | Sulfanilamide | 85 |
| Sulfonylurea Synthesis | Urea | Chlorosulfuron | 75 |
Pharmaceutical Applications
The compound is utilized in the pharmaceutical industry for synthesizing various bioactive molecules. Its ability to introduce sulfonyl groups makes it valuable in drug development.
Case Studies:
- Antidiabetic Agents: Research has shown that derivatives of sulfonylureas synthesized using this compound exhibit significant antidiabetic activity.
- Antibacterial Agents: Compounds derived from this compound have been tested for antibacterial properties, showing promising results against resistant strains.
Table 2: Pharmaceutical Compounds Derived from this compound
| Compound Name | Therapeutic Use | Activity |
|---|---|---|
| Glipizide | Antidiabetic | Inhibits glucose production |
| Sulfamethoxazole | Antibacterial | Broad-spectrum antibiotic |
Environmental Considerations
While the applications of this compound are significant, its environmental impact must also be considered. The compound's stability and potential for persistence in the environment raise concerns regarding its degradation products and toxicity.
Environmental Impact Studies:
- Degradation Pathways: Studies indicate that under certain conditions, the compound can degrade into less harmful substances; however, further research is needed to understand the full environmental impact.
- Toxicity Assessments: Toxicological studies have shown that while the compound is effective in small quantities for its intended uses, higher concentrations can pose risks to aquatic life.
Mechanism of Action
The mechanism of action of 3-chloro-2,2-dimethylpropane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group is highly reactive towards nucleophiles, facilitating the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, the compound can react with nucleophilic amino acid residues in proteins, leading to the modification of protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group-Based Comparison
Sulfonyl Chlorides
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| This compound | 24765-76-2 | C₅H₁₀Cl₂O₂S | 205.10 | Sulfonyl chloride, Chloro, Dimethyl |
| 3-(1,3-Dioxo-isoindolyl)-2,2-dimethylpropane-1-sulfonyl chloride | 1935377-17-5 | C₁₃H₁₄ClNO₄S | 315.77 | Sulfonyl chloride, Isoindolyl dione, Dimethyl |
- Reactivity: Both compounds contain a sulfonyl chloride group, enabling nucleophilic substitution (e.g., sulfonamide formation).
- Applications : Sulfonyl chlorides are widely used as sulfonating agents. The isoindolyl derivative’s extended aromatic system may suit pharmaceutical synthesis, while the target compound’s steric bulk could optimize selectivity in polymer chemistry .
Chlorinated Alkenes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Methallyl chloride | 563-47-3 | C₄H₇Cl | 90.55 | Allylic chloride, Methyl |
| Allyl chloride | 107-05-1 | C₃H₅Cl | 76.53 | Allylic chloride |
- Reactivity : Allylic chlorides (e.g., methallyl and allyl chloride) undergo electrophilic addition or elimination, contrasting with the sulfonyl chloride’s nucleophilic substitution. The target compound’s chlorine is less labile due to its position on a saturated carbon .
- Applications: Methallyl chloride is a monomer in polymer production, while allyl chloride is a precursor to epichlorohydrin. The target compound’s applications are more specialized in sulfonation reactions .
Halogenated Alkanes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| 3-Chloro-1,1,1-trifluoropropane | 460-35-5 | C₃H₄ClF₃ | 144.51 | Chloro, Trifluoromethyl |
Physicochemical Properties
| Property | This compound | Methallyl Chloride | Allyl Chloride | 3-Chloro-1,1,1-trifluoropropane |
|---|---|---|---|---|
| Molecular Weight | 205.10 | 90.55 | 76.53 | 144.51 |
| Density | N/A | N/A | N/A | 1.421 g/cm³ (predicted) |
| Boiling Point | N/A | N/A | N/A | 438.9°C (predicted) |
| Key Reactivity | Nucleophilic substitution | Addition/Elimination | Addition | Inert |
Note: N/A indicates data unavailable in provided sources .
Biological Activity
3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride (CAS Number: 24765-76-2) is an organic compound characterized by a sulfonyl chloride functional group attached to a branched alkane structure. Its molecular formula is , and it has a molecular weight of approximately 205.1 g/mol. This compound is primarily used in organic synthesis and has potential applications in biological assays due to its reactivity.
The sulfonyl chloride group in this compound makes it a highly reactive electrophile, allowing it to participate in various chemical reactions, particularly with nucleophiles. This reactivity is crucial for its applications in synthetic chemistry and potential biological interactions.
The precise mechanism of action for this compound in biological systems remains undocumented. However, the general mechanism for sulfonyl chlorides involves the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to inhibition of enzyme activity or disruption of cellular functions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | Contains a sulfonyl chloride group; branched alkane structure | |
| 3-Chloro-2,2-dimethylpropanoyl chloride | Lacks the sulfonyl group; more reactive towards nucleophiles | |
| Chloropivaloyl chloride | Similar chlorinated structure; used in acylation reactions |
This table illustrates how the structural features of this compound influence its reactivity and potential applications compared to other compounds.
Case Studies and Research Findings
Research on related compounds provides insights into the potential biological activity of this compound:
- Antibacterial Studies : Various sulfonyl chlorides have been tested for antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. Results indicate that modifications in the alkane chain can enhance activity.
- Toxicological Evaluations : Toxicological assessments reveal that certain sulfonyl chlorides can induce cytotoxic effects in mammalian cells. While specific data on this compound is lacking, understanding the toxicity profiles of similar compounds is essential for evaluating safety and efficacy.
- Reactivity Studies : Interaction studies involving sulfonyl chlorides suggest that their reactivity can be modulated by altering substituents on the alkane chain. This indicates potential pathways for developing derivatives with enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-2,2-dimethylpropane-1-sulfonyl chloride, and how do reaction conditions influence yield?
- The compound can be synthesized via chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, 2,2-dimethylpropane-1-sulfonic acid reacts with excess SOCl₂ under reflux in anhydrous dichloromethane, achieving ~85% yield after purification by vacuum distillation . Key variables include temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize side reactions (e.g., sulfonic anhydride formation).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Distinct signals for methyl groups (δ ~1.3 ppm, singlet) and sulfonyl chloride (δ ~3.8 ppm for CH₂-SO₂Cl).
- FT-IR : Peaks at 1370 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch) confirm the sulfonyl group.
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 217 (C₅H₁₀Cl₂O₂S) with fragments corresponding to Cl⁻ and SO₂ loss .
Q. How can purity be ensured during large-scale synthesis?
- Recrystallization from non-polar solvents (e.g., hexane) removes unreacted sulfonic acid. Chromatography (silica gel, ethyl acetate/hexane) resolves chlorinated byproducts. Purity >98% is confirmed via GC-MS or HPLC with UV detection at 210 nm .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
- The sulfonyl chloride group acts as a strong electrophile. Density Functional Theory (DFT) studies show the S–Cl bond has a low activation energy (~25 kcal/mol), favoring SN2 mechanisms with amines or alcohols. Steric hindrance from the 2,2-dimethyl group slows reactivity at the β-carbon, directing substitutions primarily at the sulfonyl site .
Q. How do solvent polarity and temperature affect kinetic stability during storage?
- Accelerated stability studies (40°C, 75% RH) in aprotic solvents (e.g., acetonitrile) show <5% decomposition over 30 days. Hydrolysis rates increase in protic solvents (e.g., water, t₁/₂ = 2 hours at 25°C), generating sulfonic acid and HCl. Stabilizers like molecular sieves or inert atmospheres (N₂/Ar) are critical for long-term storage .
Q. What computational tools predict regioselectivity in multi-step syntheses involving this compound?
- Molecular docking (AutoDock Vina) and QSPR models correlate steric/electronic parameters with reaction outcomes. For example, in sulfonamide formation, bulky amines preferentially attack the sulfonyl chloride due to lower steric hindrance compared to the chloroalkyl group .
Q. How can contradictory data on byproduct formation in sulfonylation reactions be resolved?
- Discrepancies in reported yields (e.g., 70–90% for sulfonamides) arise from varying workup protocols. LC-MS/MS analysis identifies intermediates like sulfonic anhydrides. Optimizing reaction stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and using scavengers (e.g., polymer-bound DMAP) suppress byproducts .
Methodological Considerations
- Experimental Design : Use controlled inert atmospheres (glovebox/Schlenk line) to prevent hydrolysis.
- Data Validation : Cross-validate NMR/IR results with computational simulations (Gaussian 16) to confirm structural assignments.
- Safety Protocols : Handle in fume hoods; PPE (nitrile gloves, face shields) is mandatory due to corrosive and lachrymatory hazards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
